molecular formula C9H15N3O B13602390 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine

Cat. No.: B13602390
M. Wt: 181.23 g/mol
InChI Key: URIWKEVUFORATF-UHFFFAOYSA-N
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Description

3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine is a compound that features a piperidine ring bonded to a 1-methyl-1H-imidazol-2-yl group through an oxygen atom. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The imidazole ring, in particular, is a common structural motif in many biologically active molecules, including pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine typically involves the reaction of 1-methyl-1H-imidazole with a piperidine derivative. One common method is the nucleophilic substitution reaction where 1-methyl-1H-imidazole is reacted with a piperidine derivative in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the piperidine ring.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: A simpler compound with similar chemical properties but lacking the piperidine ring.

    2-(1H-Imidazol-2-yl)piperidine: Similar structure but with the imidazole ring directly attached to the piperidine ring without the oxygen linkage.

    1-Methyl-2-(piperidin-1-yl)imidazole: Another similar compound with the piperidine ring attached to the imidazole ring at a different position.

Uniqueness

3-((1-Methyl-1h-imidazol-2-yl)oxy)piperidine is unique due to the presence of the oxygen linkage between the imidazole and piperidine rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)oxypiperidine

InChI

InChI=1S/C9H15N3O/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3

InChI Key

URIWKEVUFORATF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1OC2CCCNC2

Origin of Product

United States

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